Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
Overview
Description
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .Molecular Structure Analysis
The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.Chemical Reactions Analysis
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .Scientific Research Applications
Stereoselective Synthesis
Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate was found to undergo a stereoselective intramolecular azide 1,3-dipolar cycloaddition, leading to a stable triazoline. This process highlights the compound's utility in constructing complex molecules with precise stereochemistry, essential for the development of pharmaceuticals and other biologically active compounds (Kokotos, Markidis, & Mikros, 2003).
Asymmetric Synthesis
Research on the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, including the synthesis of (5S,6R)‐4‐tert‐Butoxycarbonyl‐5,6‐Diphenylmorpholin‐2‐one, showcases the importance of ethyl derivatives in producing optically active compounds. This is crucial for synthesizing enantiomerically pure substances, which have significant implications in drug development and catalysis (Williams et al., 2003).
Antimicrobial Polymers
The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups demonstrated antimicrobial potential towards Staphylococcus aureus. These findings underscore the potential of using ethyl 6-((tert-butoxycarbonyl)amino)picolinate derivatives in developing new antimicrobial materials, which could have broad applications in healthcare and material science (Waschinski & Tiller, 2005).
Drug Delivery Systems
A study on the design, synthesis, and characterization of a novel pH- and redox-responsive nanoparticle system for the enhanced spatial delivery of hydrophobic drugs highlights the role of ethyl 6-((tert-butoxycarbonyl)amino)picolinate derivatives in creating advanced drug delivery vehicles. These systems can improve the efficacy and safety profiles of various therapeutic agents by ensuring targeted delivery and controlled release (Yildirim et al., 2016).
Tert-Butyloxycarbonylation Reagent
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base has been demonstrated. This chemoselective reaction proceeds in high yield under mild conditions, highlighting its utility in the protection of functional groups during synthetic procedures (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUIDQWOBQJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598258 | |
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate | |
CAS RN |
203321-86-2 | |
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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